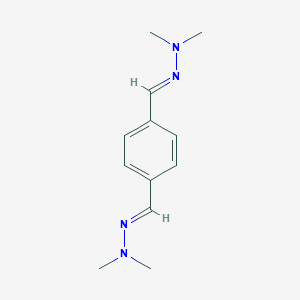
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a compound that has garnered significant interest in scientific research. This compound has been synthesized through a variety of methods and has shown potential in various fields of research. In
作用機序
The exact mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors in the body. This inhibition can lead to the suppression of cancer cell growth and the improvement of neurological function.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology and treatment. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. One area of research is the development of more potent and selective analogs of this compound. Additionally, researchers are exploring the potential use of this compound in combination with other cancer treatments to improve efficacy. Finally, studies are underway to determine the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
Conclusion:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a compound that has shown significant potential in scientific research. Its ability to inhibit the growth of cancer cells and improve neurological function makes it a valuable tool for researchers in these fields. While there are limitations to its use, ongoing research is exploring ways to improve its efficacy and expand its potential applications.
合成法
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine can be synthesized through a variety of methods. One of the most common methods involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with ethylamine to yield N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine.
科学的研究の応用
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has shown potential in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
分子式 |
C16H25BrN2O3 |
分子量 |
373.28 g/mol |
IUPAC名 |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C16H25BrN2O3/c1-3-22-16-13(10-14(17)11-15(16)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3 |
InChIキー |
VRAXWYZVKJKDRK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCN2CCOCC2)Br)OC |
正規SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione](/img/structure/B271509.png)

![2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271511.png)


![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)

![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)



![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)
